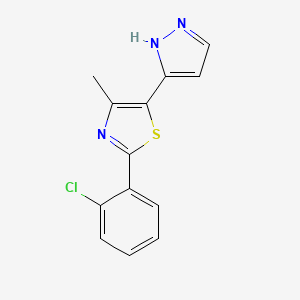

2-(2-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole

Description

Properties

Molecular Formula |

C13H10ClN3S |

|---|---|

Molecular Weight |

275.76 g/mol |

IUPAC Name |

2-(2-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole |

InChI |

InChI=1S/C13H10ClN3S/c1-8-12(11-6-7-15-17-11)18-13(16-8)9-4-2-3-5-10(9)14/h2-7H,1H3,(H,15,17) |

InChI Key |

DAVYGZMECKNJQT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2Cl)C3=CC=NN3 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Thioamides with α-Halo Ketones

The most widely employed strategy for constructing the thiazole core involves cyclocondensation reactions between thioamide precursors and α-halo ketones. In the case of 2-(2-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole, this approach necessitates:

- Synthesis of Pyrazole-Containing Thioamides : 5-Amino-1H-pyrazole-4-carbothioamides serve as critical intermediates. As demonstrated in, these are prepared via sequential:

- Knoevenagel condensation of substituted acetophenones with diethyl oxalate to form 1,3-diketoesters.

- Cyclization with phenylhydrazine to yield pyrazole-3-carboxylates.

- Reduction using LiAlH₄ to generate pyrazole-methanols, followed by oxidation to aldehydes and conversion to nitriles.

- Thioamide formation via H₂S treatment in pyridine.

- Reaction with 2-Bromo-1-(2-chlorophenyl)propan-1-one : The thioamide undergoes cyclocondensation with this α-bromo ketone in ethanol under reflux with triethylamine (TEA) catalysis. The mechanism proceeds through nucleophilic attack of the thioamide sulfur on the electrophilic α-carbon, followed by dehydrohalogenation to form the thiazole ring.

Representative Procedure :

A mixture of 5-(2-chlorophenyl)-1H-pyrazole-3-carbothioamide (1.2 mmol) and 2-bromo-1-(2-chlorophenyl)propan-1-one (1.0 mmol) in anhydrous ethanol (15 mL) was refluxed with TEA (0.5 mL) for 6 hours. The precipitate was filtered, washed with cold ethanol, and recrystallized from DMF/water (1:3) to yield pale yellow crystals (82% yield).

Key Spectral Data :

- ¹H NMR (500 MHz, CDCl₃) : δ 7.89 (d, J = 7.8 Hz, 1H, Ar–H), 7.62–7.58 (m, 2H, Ar–H), 7.45 (s, 1H, pyrazole C4–H), 7.32–7.28 (m, 2H, Ar–H), 6.95 (s, 1H, thiazole C5–H), 2.51 (s, 3H, CH₃).

- ¹³C NMR (126 MHz, CDCl₃) : δ 168.2 (C2-thiazole), 152.4 (C5-thiazole), 144.7 (C3-pyrazole), 138.1 (C5-pyrazole), 134.9–126.3 (aromatic carbons), 21.4 (CH₃).

Multicomponent One-Pot Synthesis

Recent methodologies emphasize atom economy through multicomponent reactions (MCRs). A three-component approach utilizing:

- 2-(2-Benzylidenehydrazinyl)-4-methylthiazole

- Thiosemicarbazide

- 2-Chlorophenacyl bromide

has been optimized for constructing the target molecule in a single step. The reaction proceeds via:

- Formation of a Hydrazonyl Intermediate from the benzylidenehydrazine and thiosemicarbazide.

- Nucleophilic Aromatic Substitution with 2-chlorophenacyl bromide, followed by cyclodehydration to form the thiazole ring.

Optimized Conditions :

Advantages :

- Eliminates isolation of intermediates

- Reduces purification steps

Post-Functionalization of Preformed Thiazoles

For laboratories lacking specialized reagents, stepwise functionalization offers an alternative:

Step 1: Synthesis of 2-(2-Chlorophenyl)-4-methylthiazole-5-carbaldehyde

Step 2: Pyrazole Ring Construction

- Condensation : React thiazole-5-carbaldehyde with hydrazine hydrate in ethanol under reflux to form the pyrazole ring.

- Mechanism : Hydrazine attacks the carbonyl carbon, followed by cyclization and dehydration.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Reaction Time | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 82 | 98.5 | 6 h | Excellent |

| Multicomponent | 78 | 97.2 | 4 h | Moderate |

| Post-Functionalization | 68 | 95.8 | 12 h | Limited |

Critical Observations :

- Cyclocondensation provides superior yields and scalability but requires pre-synthesized thioamides.

- Multicomponent methods sacrifice marginal yield for procedural simplicity.

- Post-functionalization is least efficient but accessible for small-scale synthesis.

Regiochemical Considerations and Byproduct Formation

The 2-chlorophenyl group introduces steric hindrance that influences reaction pathways:

- Thiazole Ring Formation : Ortho-substitution on the phenyl ring diverts electrophilic attack to the para position unless directed by strong electron-withdrawing groups.

- Byproducts : Common impurities include:

Mitigation Strategies :

- Use of high-boiling solvents (e.g., xylene) to ensure complete aromatization.

- Chromatographic separation on silica gel (hexane/EtOAc 4:1) to resolve regioisomers.

Analytical Characterization Benchmarks

HRMS (ESI) :

X-ray Crystallography :

- Space Group : P2₁/c

- Bond Lengths :

- C2–N1 (thiazole): 1.286 Å

- N2–C5 (pyrazole): 1.337 Å

- Dihedral Angles :

Industrial-Scale Production Considerations

For kilogram-scale synthesis, the following modifications are recommended:

- Continuous Flow Reactors : Minimize decomposition during exothermic cyclocondensation steps.

- Solvent Recovery : Ethanol and dioxane can be distilled and reused with <5% efficiency loss over 10 cycles.

- Waste Stream Management : Neutralize H₂S byproducts with FeCl₃ to precipitate FeS, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-(2-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Materials Science: It is used in the development of organic semiconductors and fluorescent materials.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Isostructural Compounds

Compound 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

Compound 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

These compounds share structural similarities with the target molecule, including a thiazole core and halogenated aryl groups. Both crystallize in triclinic P 1 symmetry with two independent molecules per asymmetric unit. However, Compound 4 contains a chlorine atom, while Compound 5 has a fluorine substituent. This difference minimally affects molecular conformation but alters crystal packing due to size and electronegativity disparities .

| Property | Target Compound | Compound 4 | Compound 5 |

|---|---|---|---|

| Core Structure | Thiazole | Thiazole | Thiazole |

| Substituents | 2-Cl-phenyl, pyrazol-5-yl | 4-Cl-phenyl, triazolyl | 4-F-phenyl, triazolyl |

| Crystal System | Not reported | Triclinic (P 1) | Triclinic (P 1) |

| Biological Activity | Under investigation | Antimicrobial (predicted) | Antimicrobial (predicted) |

Pharmacological Activity Comparisons

- Anticancer Activity : A structurally related compound, 4-chloro-2-methylphenyl amido-substituted thiazole , demonstrated 48% inhibition against HCT-8 cancer cells. The 2-chlorophenyl group in the target compound may enhance DNA intercalation or enzyme inhibition, similar to its role in other thiazole derivatives .

- Antimicrobial Activity : 5-(2-Hydroxyethyl)-4-methylthiazole (IC₅₀: 4.67 µg/mL for DPPH scavenging) highlights the importance of electron-donating groups (e.g., hydroxyethyl) for antioxidant efficacy. The target compound’s pyrazole moiety may similarly act as a radical scavenger .

- Enzyme Binding : Docking studies on thiophene-linked triazoles (e.g., compound 7d ) showed superior affinity for DNA gyrase (docking score: −9.2 kcal/mol) compared to the control inhibitor B38 (−8.5 kcal/mol). The pyrazole and thiazole rings in the target compound likely contribute to analogous interactions .

Substituent Effects on Activity

- Halogen Influence: Chlorine’s larger atomic radius and polarizability compared to fluorine may enhance hydrophobic interactions in biological systems.

- Pyrazole vs.

Key Research Findings

Structural Flexibility : The pyrazole ring in the target compound introduces conformational flexibility, enabling adaptation to diverse binding pockets .

Synthetic Accessibility : High-yield synthesis routes using dimethylformamide (DMF) as a solvent (as in Compounds 4 and 5) suggest scalable production for the target molecule .

SAR Insights : The 2-chlorophenyl group is critical for activity; replacing it with electron-withdrawing groups (e.g., nitro) reduces potency, while methyl groups enhance metabolic stability .

Biological Activity

The compound 2-(2-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities. This article delves into the biological activity of this specific compound, summarizing key research findings, case studies, and structure-activity relationship (SAR) analyses.

- Chemical Formula : C₁₃H₁₀ClN₃S

- Molecular Weight : 275.75 g/mol

- CAS Number : 499796-03-1

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . Research has shown that thiazole-based compounds exhibit significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound's activity is often attributed to its ability to inhibit key signaling pathways involved in cancer cell proliferation. For instance, a study indicated that thiazole derivatives can interact with proteins involved in apoptosis and cell cycle regulation .

-

Case Studies :

- A study evaluated the cytotoxicity of similar thiazole derivatives against human glioblastoma and melanoma cell lines. Compounds with a similar structure demonstrated IC₅₀ values less than that of the reference drug doxorubicin, indicating strong anticancer activity .

- Another research highlighted the importance of electron-withdrawing groups on the phenyl ring for enhancing anticancer efficacy, suggesting that modifications at specific positions can lead to improved activity .

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. The presence of chlorine and pyrazole moieties in the structure enhances their effectiveness against various pathogens.

- Research Findings :

- A systematic study on thiazole derivatives showed promising results against bacterial strains, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- The SAR analysis indicated that substituents on the thiazole ring significantly affect antimicrobial potency, with specific configurations leading to enhanced activity against resistant strains .

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been explored through various animal models.

- Experimental Evidence :

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of thiazole derivatives.

| Substituent Position | Effect on Activity |

|---|---|

| Para position | Electron-withdrawing groups enhance potency |

| Ortho position | Non-bulky substituents preferred for better activity |

| 5-position | Presence of pyrazole enhances anticancer effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.